molecular formula C25H12Cl5N3O4 B2913796 methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 338773-09-4

methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Cat. No.: B2913796
CAS No.: 338773-09-4
M. Wt: 595.64
InChI Key: UIRPCJCCGLCZKK-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring:

  • Two 1,2-oxazole rings: One substituted with a methyl carboxylate group at position 4 and a 2,6-dichlorophenyl group at position 2. The second oxazole is fused into an oxazolo[4,5-c]pyridine scaffold.
  • Halogenation: Three chlorine atoms—two on each 2,6-dichlorophenyl substituent and one at position 4 of the oxazolo-pyridine ring.
  • Ethenyl linker: An (E)-configured ethenyl bridge connecting the two heterocyclic systems.

Its halogen-rich structure implies possible applications in targeting enzymes or receptors sensitive to electrophilic interactions, such as kinase inhibitors or ferroptosis inducers (FINs) .

Properties

IUPAC Name

methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H12Cl5N3O4/c1-35-25(34)19-16(36-32-21(19)17-12(26)4-2-5-13(17)27)9-8-11-10-31-24(30)20-22(33-37-23(11)20)18-14(28)6-3-7-15(18)29/h2-10H,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRPCJCCGLCZKK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C=CC3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)/C=C/C3=CN=C(C4=C3ON=C4C5=C(C=CC=C5Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H12Cl5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings and chlorinated phenyl groups. The presence of oxazole and pyridine moieties suggests potential interactions with biological targets such as enzymes and receptors.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing oxazole and pyridine rings have shown activity against various bacterial strains. In studies involving related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .

CompoundTarget BacteriaActivity Level
Methyl 5-[(E)-...Salmonella typhiModerate to Strong
Methyl 5-[(E)-...Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) and urease inhibition. Compounds with similar oxazole structures have demonstrated strong inhibitory effects against these enzymes. For example, studies show that certain derivatives can effectively inhibit AChE, which is crucial in the treatment of neurodegenerative diseases .

The mechanisms through which methyl 5-[(E)-...] exerts its biological effects are likely multifaceted:

  • Binding Interactions : Molecular docking studies suggest that the compound may interact with key amino acid residues in target proteins, influencing their activity.
  • Inhibition of Protein Dimerization : Similar compounds have been shown to inhibit protein-protein interactions critical for cellular signaling pathways . This could be relevant for its potential anticancer properties.

Study 1: Antibacterial Efficacy

A recent study synthesized a series of oxazole derivatives and evaluated their antibacterial efficacy. The results indicated that compounds with chlorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of related compounds. It was found that certain derivatives significantly inhibited urease activity, suggesting potential applications in treating conditions like kidney stones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analog, methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carboxylate (CAS 303987-46-4), shares key features but differs critically in substitution patterns:

Property Target Compound CAS 303987-46-4
Molecular Formula C₂₆H₁₅Cl₅N₃O₄ (estimated) C₁₉H₁₄Cl₂N₂O₃
Core Structure Dual oxazole systems (one fused as oxazolo-pyridine) Single oxazole ring
Substituents - 2× 2,6-dichlorophenyl
- 4-chloro-oxazolo-pyridine
- Methyl carboxylate
- 2,6-dichlorophenyl
- (E)-phenylamino-ethenyl
- Methyl carboxylate
Halogenation 5 chlorine atoms 2 chlorine atoms
Potential Bioactivity Hypothesized: Enhanced electrophilic reactivity due to increased Cl density Documented: Intermediate in kinase inhibitor synthesis (e.g., GNF-Pf-5469 analog)

Key Differences and Implications

Electrophilic Reactivity : The target compound’s additional chlorine atoms and fused oxazolo-pyridine system may enhance binding to cysteine-rich targets (e.g., GPX4 in ferroptosis pathways) compared to the less halogenated analog .

Solubility and Stability : Higher molecular weight and chlorine content likely reduce aqueous solubility, necessitating formulation optimization for in vivo applications.

Synthetic Complexity : The fused oxazolo-pyridine ring introduces synthetic challenges, such as regioselective halogenation and stereochemical control during ethenyl bridge formation.

Research Findings on Analogous Compounds

  • Kinase Inhibition : The CAS 303987-46-4 analog is linked to kinase inhibitor development, suggesting the target compound could be modified for similar applications with improved potency due to enhanced halogen interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.